3-Oxo-piperazine-2-carboxylic acid

Description

BenchChem offers high-quality 3-Oxo-piperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-piperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxopiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQTDPZWUAOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604015 |

Source

|

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-01-3 |

Source

|

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-oxo-piperazine-2-carboxylic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-oxo-piperazine-2-carboxylic Acid

This guide provides a detailed exploration of the expected spectroscopic signature of 3-oxo-piperazine-2-carboxylic acid (MW: 144.13 g/mol , Formula: C₅H₈N₂O₃)[1][2], a heterocyclic compound of significant interest in medicinal chemistry and peptidomimetics. As a constrained amino acid analogue, its structural confirmation is paramount for its application in drug development. This document synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but robust characterization.

Molecular Structure and Spectroscopic Implications

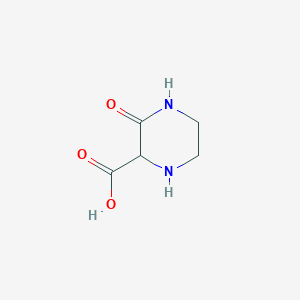

The structure of 3-oxo-piperazine-2-carboxylic acid features several key functional groups that dictate its spectroscopic behavior: a carboxylic acid, a secondary amide (lactam), a secondary amine, and a chiral center at the C2 position. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses. Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical Structure of 3-oxo-piperazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For 3-oxo-piperazine-2-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-H protons, and the carboxylic acid O-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups. The data for the closely related isomer, methyl 5-oxo-piperazinone-2-carboxylate, shows ring protons in the 3.5-3.8 ppm range, which serves as an excellent starting point for our predictions.[3]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-2 (Methine) | ~4.0 - 4.5 | Doublet of doublets (dd) | 1H | Alpha to both a carbonyl and a carboxyl group, expected to be downfield. |

| H-5 (Methylene) | ~3.2 - 3.6 | Multiplet (m) | 2H | Adjacent to a nitrogen atom. |

| H-6 (Methylene) | ~3.0 - 3.4 | Multiplet (m) | 2H | Adjacent to two nitrogen atoms. |

| N-H (Amide) | ~7.5 - 8.5 | Broad singlet (br s) | 1H | Chemical shift is solvent dependent. |

| N-H (Amine) | ~2.5 - 4.0 | Broad singlet (br s) | 1H | Chemical shift is solvent dependent and may exchange with D₂O. |

| O-H (Carboxyl) | >10.0 | Broad singlet (br s) | 1H | Typically very broad and downfield; exchanges with D₂O. |

Experimental Protocol: ¹H NMR Analysis[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred to observe exchangeable N-H and O-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the range of 0-15 ppm.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. Carboxylic acids and their derivatives typically have carbonyl carbons resonating between 165-190 ppm.[7] Data for a related N-Boc protected 5-oxo-piperazine-2-carboxylic acid shows carbonyl carbons at 169.8 ppm and 171.3 ppm, and ring carbons between 44.2 and 54.3 ppm, which aligns with expectations.[3]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | ~170 - 175 | The deshielding effect of the hydroxyl group places it in this range. |

| C=O (Amide/Lactam) | ~165 - 170 | Typical chemical shift for a secondary amide carbonyl. |

| C-2 (Methine) | ~50 - 55 | Alpha to both a carbonyl and a nitrogen atom. |

| C-5 (Methylene) | ~45 - 50 | Adjacent to a nitrogen atom. |

| C-6 (Methylene) | ~40 - 45 | Adjacent to two nitrogen atoms. |

Experimental Protocol: ¹³C NMR Analysis[6]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., DMSO-d₆ at ~39.5 ppm) can be used for chemical shift referencing if TMS is not observed clearly.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds. For carboxylic acids, the O-H stretch is characteristically very broad, appearing from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[8][9] The carbonyl (C=O) stretch of a carboxylic acid is an intense band typically found between 1760-1690 cm⁻¹.[8]

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Broadness is due to hydrogen bonding.[8][9] |

| N-H Stretch (Amide & Amine) | 3400 - 3200 | Medium, Broad | May be observed within the O-H stretch envelope. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp | May be superimposed on the broad O-H band.[8] |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | |

| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp | The "Amide I" band. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | [8][9] |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |[8] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the dried sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For 3-oxo-piperazine-2-carboxylic acid (C₅H₈N₂O₃), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Expected at m/z 144 (for EI) or m/z 145 (for ESI+).

-

Key Fragments: Common fragmentation pathways for piperazine derivatives involve ring cleavage.[6] For this molecule, characteristic losses would include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids (decarboxylation).

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Ring Cleavage: Various cleavages of the piperazine ring can occur, leading to smaller fragment ions.

-

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion (m/z 145) and apply collision-induced dissociation (CID) to generate and detect fragment ions.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The structural verification of 3-oxo-piperazine-2-carboxylic acid is a critical step in its use for research and drug development. This guide provides a comprehensive, albeit predictive, overview of its expected spectroscopic characteristics based on established principles and data from close structural analogs. By combining ¹H and ¹³C NMR, IR, and MS, researchers can unambiguously confirm the identity and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).

-

Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from [Link]

-

13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved February 23, 2026, from [Link]

Sources

- 1. 3-Oxo-piperazine-2-carboxylic acid | CAS 925890-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

CAS number and molecular structure of 3-oxo-piperazine-2-carboxylic acid

This is an in-depth technical guide on 3-oxo-piperazine-2-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry, particularly in the design of NMDA receptor ligands and peptidomimetics.

Chemical Identity & Structural Analysis

3-Oxo-piperazine-2-carboxylic acid (also known as 2-carboxypiperazin-3-one) is a six-membered heterocyclic amino acid derivative. Structurally, it consists of a piperazine ring characterized by a ketone at the C3 position and a carboxylic acid group at the C2 position. This specific substitution pattern creates a vicinal arrangement of the carboxyl and amide carbonyl groups, distinguishing it from its isomer, 5-oxo-piperazine-2-carboxylic acid (a cyclic glutamate analog).

| Property | Data |

| CAS Number | 925890-01-3 (Acid) 41817-92-9 (Methyl Ester) 1260642-13-4 (Methyl Ester Oxalate) |

| IUPAC Name | 3-Oxopiperazine-2-carboxylic acid |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| SMILES | OC(=O)C1C(=O)NCC1 |

| InChIKey | HQSIETYOWKHBCH-UHFFFAOYSA-N (Isomer generic) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, and dilute acid; sparingly soluble in non-polar solvents.[1][2][3][4][5] |

| Stereochemistry | Exists as (R) and (S) enantiomers. Synthetic routes from achiral precursors yield the racemate. |

Structural Significance

The molecule represents a constrained amino acid scaffold. The 3-oxo group locks the nitrogen (N4) and carbon (C3) into a planar amide bond, restricting the conformational flexibility of the piperazine ring. This rigidity makes it an excellent peptidomimetic template , often used to mimic the

Synthesis & Manufacturing Protocols

The synthesis of 3-oxo-piperazine-2-carboxylic acid typically proceeds via the cyclization of ethylenediamine with a malonic acid derivative. Unlike the 5-oxo isomer (derived from serine and glyoxal), the 3-oxo isomer requires the formation of a C2-C3 bond where C3 is the carbonyl.

Core Synthetic Pathway: The Bromomalonate Route

This method is preferred for its scalability and the availability of precursors. It involves the N-alkylation of ethylenediamine followed by intramolecular cyclization.

Reagents:

-

Ethylenediamine (EDA)

-

Diethyl bromomalonate (or Diethyl chloromalonate)

-

Triethylamine (Et₃N)[5]

-

Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Protocol:

-

N-Alkylation (Precursor Formation):

-

Dissolve Ethylenediamine (1.0 equiv) in anhydrous DCM at 0°C.

-

Add Triethylamine (1.2 equiv) as a proton scavenger.

-

Slowly add Diethyl bromomalonate (0.5 equiv) dropwise to the solution. Note: Excess diamine is often used to prevent bis-alkylation.

-

Stir at room temperature for 4-6 hours. The amine displaces the bromide to form Diethyl (2-aminoethylamino)malonate .

-

-

Cyclization (Lactamization):

-

Heat the reaction mixture (or the isolated intermediate) in refluxing ethanol.

-

The primary amine of the ethylenediamine tail attacks one of the ester carbonyls of the malonate moiety.

-

This intramolecular nucleophilic acyl substitution releases ethanol and forms the 6-membered lactam ring.

-

Product: Ethyl 3-oxopiperazine-2-carboxylate.

-

-

Hydrolysis (Deprotection):

-

Dissolve the ester in 1M NaOH or HCl.

-

Stir at ambient temperature until TLC indicates consumption of the ester.

-

Neutralize to pH 7.0 (for zwitterion) or acidify to pH 2.0 to precipitate the free acid.

-

Recrystallize from water/ethanol.

-

Figure 1: Synthetic workflow for 3-oxo-piperazine-2-carboxylic acid via the bromomalonate route.

Pharmacology & Applications

NMDA Receptor Modulation

The 3-oxo-piperazine-2-carboxylic acid scaffold is structurally homologous to CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a potent competitive antagonist at the NMDA receptor glutamate site.

-

Mechanism: The rigid piperazine ring holds the distal acidic group (phosphonate in CPP, carboxyl in this analog) and the alpha-amino acid moiety in a specific conformation required for receptor binding.

-

Utility: While the 3-oxo derivative itself may show lower affinity than phosphonate analogs, it serves as a critical fragment for fragment-based drug discovery (FBDD) targeting ionotropic glutamate receptors.

Peptidomimetics

In peptide chemistry, this molecule acts as a constrained amino acid .

-

Incorporation into peptide chains forces a "kink" or turn in the backbone due to the lactam ring.

-

It is used to stabilize

-turns in bioactive peptides, improving metabolic stability (protease resistance) and bioavailability.

Analytical Characterization

To validate the synthesis of CAS 925890-01-3 , the following spectral signatures are diagnostic:

-

¹H NMR (D₂O, 400 MHz):

- 4.1-4.2 ppm (s, 1H, H-2 ): The methine proton alpha to the carboxyl and amide carbonyl is deshielded and appears as a singlet or doublet (depending on N-H coupling).

- 3.2-3.5 ppm (m, 4H, H-5, H-6 ): The ethylene bridge protons appear as multiplets.

-

¹³C NMR:

-

C=O (Amide): ~165-170 ppm.

-

COOH (Acid): ~170-175 ppm.

-

C-2 (Methine): ~55-60 ppm.

-

C-5, C-6 (Methylene): ~40-45 ppm.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 145.14 m/z.

-

[M-H]⁻: 143.12 m/z.

-

References

-

PubChem. Compound Summary: 3-Oxopiperazine-2-carboxylic acid derivatives.[1] National Library of Medicine. Available at: [Link]

-

Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates." Organic & Biomolecular Chemistry. (Contextual reference for isomer distinction). Available at: [Link]

Sources

- 1. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential [mdpi.com]

- 3. 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | C8H17N2O5P | CID 1228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 3-oxo-piperazine-2-carboxylic acid derivatives for medicinal chemistry

Application Note: Strategic Synthesis of 3-Oxo-piperazine-2-carboxylic Acid Scaffolds

Introduction: The Pharmacophore & Design Logic

The 3-oxo-piperazine-2-carboxylic acid scaffold (often abbreviated as 3-oxo-PCA) represents a privileged structure in medicinal chemistry, serving as a conformationally constrained mimetic of aspartic acid and a precursor to complex diketopiperazines. Unlike the flexible acyclic amino acids, this heterocyclic core locks the carboxylic acid and the amide bond into a specific geometry, making it invaluable for:

-

NMDA Receptor Antagonism: Mimicking the distal anionic features of glutamate/aspartate in a rigidified spatial arrangement (e.g., related to CPP and CGS-19755 analogs).

-

Peptidomimetics: Inducing

-turn conformations in peptide backbones. -

Metabolic Stability: Reducing susceptibility to proteolytic cleavage compared to linear peptides.

Critical Nomenclature Note: Researchers must distinguish between two common regioisomers often conflated in literature:

-

3-Oxo-piperazine-2-carboxylic acid: (Ketone vicinal to the carboxylate). Derived synthetically from malonate equivalents.

-

5-Oxo-piperazine-2-carboxylic acid (PCA): (Ketone distal to the carboxylate). Derived from the chiral pool (Serine/Aspartic acid).

This guide focuses on the 3-oxo-2-carboxyl isomer (vicinal) via the Malonate Route, while also detailing the 5-oxo isomer (distal) via the Diaminopropionic Acid Route, as both are critical for library generation.

Retrosynthetic Analysis

To access the 3-oxo-piperazine-2-carboxylic acid core, we disconnect the ring at the amide and amine linkages.

-

Strategy A (Vicinal 3-Oxo): Disconnection reveals a 1,2-diamine and a 2-halo-malonic acid derivative. This requires a "double-electrophile" cyclization strategy.

-

Strategy B (Distal 5-Oxo): Disconnection maps back to L-2,3-diaminopropionic acid (L-Dap) or Aspartic acid, utilizing intramolecular lactamization.

Figure 1: Retrosynthetic disconnection showing the two primary access points for the scaffold.

Protocol 1: The Malonate Cyclization (Vicinal 3-Oxo)

This is the most direct route to the specific 3-oxo-2-carboxylic isomer. The reaction exploits the differential reactivity of the diester: one ester forms the amide (lactam), while the alpha-carbon (bearing the bromine) undergoes nucleophilic displacement by the second amine.

Mechanism:

-

Acylation: The primary amine attacks one ester carbonyl of the bromomalonate.

-

Alkylation: The secondary amine (or second primary amine) displaces the bromide in an intramolecular

reaction to close the ring.

Experimental Procedure

Reagents:

- -Dibenzylethylenediamine (to control regiochemistry and solubility).

-

Diethyl 2-bromomalonate.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve

-dibenzylethylenediamine (10.0 mmol) in anhydrous Ethanol (50 mL). -

Base Addition: Add TEA (22.0 mmol, 2.2 eq) to the solution.

-

Controlled Addition: Cool the solution to 0°C. Add Diethyl 2-bromomalonate (10.0 mmol) dropwise over 30 minutes. Note: Slow addition is crucial to minimize oligomerization.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup:

-

Purification: Purify the crude oil via flash column chromatography (

, gradient 0-40% EtOAc in Hexanes).-

Target Product: Ethyl 1,4-dibenzyl-3-oxo-piperazine-2-carboxylate.

-

-

Deprotection (Optional): To obtain the free NH scaffold, dissolve the protected intermediate in MeOH and hydrogenate using 10% Pd/C (10 wt%) under

(1 atm) for 24 hours.

Validation Data:

-

1H NMR (CDCl3): Look for the characteristic singlet (or doublet if coupled) of the C2-H proton around

4.2–4.5 ppm. The ethyl backbone protons will appear as multiplets at -

Yield: Typical yields for the cyclization are 55–70%.

Protocol 2: The Chiral Pool Route (Distal 5-Oxo)

For applications requiring defined stereochemistry (e.g., mimicking L-Aspartic acid), starting from L-2,3-diaminopropionic acid (L-Dap) is superior. This yields the 5-oxo-piperazine-2-carboxylic acid isomer (often preferred for peptidomimetics).

Mechanism:

Selective acylation of the

Experimental Procedure

Reagents:

- -Cbz-L-2,3-diaminopropionic acid methyl ester (commercially available or synthesized from Asparagine).

-

Chloroacetyl chloride.

- , Pd/C.

-

Base:

(aq) and DIPEA.

Step-by-Step Protocol:

-

Acylation:

-

Dissolve

-Cbz-L-Dap-OMe (5.0 mmol) in DCM (25 mL) containing DIPEA (6.0 mmol). -

Cool to 0°C. Add Chloroacetyl chloride (5.5 mmol) dropwise.

-

Stir for 2 hours. The product is the

-chloroacetamide derivative.

-

-

Deprotection/Cyclization (One-Pot):

-

Dissolve the crude chloroacetamide in MeOH (50 mL).

-

Add 10% Pd/C (100 mg).

-

Stir under

atmosphere (balloon) for 4 hours. -

Mechanism:[5][6][7] Hydrogenolysis removes the Cbz group, liberating the primary

-amine. The amine spontaneously attacks the -

Note: Addition of a mild base (e.g., TEA) aids the cyclization if it is sluggish.

-

-

Isolation:

Validation Data:

-

Chirality: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H).

-

MS (ESI): M+1 peak corresponding to the cyclic lactam.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

Figure 2: Decision matrix for selecting the synthetic route based on the desired regioisomer.

Medicinal Chemistry Applications & Tips

Library Generation (Ugi Reaction): For high-throughput medicinal chemistry, the Ugi 4-Component Reaction is a powerful alternative.

-

Components: Amine (

) + Aldehyde ( -

Post-Condensation: Acidic treatment removes the Boc group, and the liberated amine attacks the Ugi-amide bond (or a pendant ester) to form the piperazine-2-oxo core.

Solubility & Handling:

-

The free acids of these scaffolds are zwitterionic and highly water-soluble. For organic synthesis, keep them as methyl or ethyl esters .

-

Conformation: The 3-oxo-piperazine ring adopts a twist-boat or half-chair conformation. In the 5-oxo isomer (from L-Dap), the C2-substituent prefers a pseudo-equatorial position, minimizing 1,3-diaxial interactions.

Key References for Validation:

-

Peptidomimetics: The 5-oxo scaffold is a proven

-turn mimetic. See Guitot et al.[8] for the synthesis from Serine/Glyoxylate [1].[9] -

NMDA Antagonists: Piperazine-2-carboxylic acids are classic NMDA antagonists. The 3-oxo derivatives serve as bioisosteres for the phosphonate group in compounds like CPP [2].

-

Solid Phase Synthesis: For library generation, resin-bound 1,2-diamines reacted with bromomalonates provide a robust solid-phase route [3].

References

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.[8] Link

-

Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) analogues. Journal of Medicinal Chemistry, 32(4), 827–833. Link

-

Hulme, C., et al. (1998). Novel Applications of the Ugi Reaction: Solution Phase Synthesis of Piperazinones. Tetrahedron Letters, 39(10), 1113-1116. Link

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]

- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 8. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

Application Note: A Scalable and Efficient Synthesis of 3-Oxo-piperazine-2-carboxylic Acid for Industrial Applications

Abstract

3-Oxo-piperazine-2-carboxylic acid is a pivotal heterocyclic scaffold, serving as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral, anti-inflammatory, and neuroactive agents.[1][2] The growing demand for pharmaceuticals derived from this core structure necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-oxo-piperazine-2-carboxylic acid. We will elucidate the causality behind experimental choices, present a self-validating protocol, and offer insights into process optimization and troubleshooting, grounded in authoritative references.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][3] Specifically, the 3-oxo-piperazine-2-carboxylic acid moiety offers a rigidified, chiral framework with multiple points for functionalization, enabling the fine-tuning of structure-activity relationships (SAR).[1] However, transitioning from laboratory-scale synthesis to industrial production presents significant challenges, including cost-effectiveness, reaction efficiency, and control over product purity.[1] The protocol detailed herein addresses these challenges by employing readily available starting materials and a streamlined workflow designed for scalability.

Overview of Synthetic Strategies

Several synthetic routes to 3-oxo-piperazine-2-carboxylic acid have been reported. A common laboratory approach involves a multi-step synthesis starting from chiral amino acids like L- or D-serine.[4][5] While effective for producing enantiomerically pure material, this method often relies on expensive starting materials and protecting group chemistry, which can be inefficient for large-scale manufacturing.

An alternative and more industrially viable strategy is a convergent approach involving the cyclocondensation of an ethylenediamine derivative with a C2-dielectrophile, such as a derivative of oxalic acid. This method is advantageous due to the low cost of the primary starting materials and a more direct pathway to the target molecule. The protocol we will detail follows this more scalable cyclocondensation strategy.

Recommended Industrial-Scale Synthetic Workflow

The recommended two-step process involves the initial cyclocondensation of ethylenediamine with diethyl oxalate to form an intermediate ester, followed by saponification to yield the target carboxylic acid.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxo-piperazine-2-carboxylate

-

Rationale: This step constructs the core heterocyclic ring. Diethyl oxalate serves as an efficient C2 electrophile. Ethanol is selected as the solvent for its ability to dissolve both reactants, its favorable boiling point for this reaction, and its relatively low cost and toxicity, making it suitable for industrial applications. The reaction is run at reflux to ensure a sufficient reaction rate.

-

Protocol:

-

To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 100 L of absolute ethanol.

-

With stirring, add ethylenediamine (8.0 kg, 133.1 mol).

-

Slowly add diethyl oxalate (19.45 kg, 133.1 mol) to the reactor over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain the internal temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of starting materials is >98%.

-

Once the reaction is complete, cool the mixture to 0-5°C and hold for 2-4 hours to allow the product to crystallize.

-

Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold (0-5°C) ethanol (2 x 10 L).

-

Dry the solid product under vacuum at 50°C to a constant weight.

-

Expected Yield: 16-18 kg (70-78%) of ethyl 3-oxo-piperazine-2-carboxylate as a white to off-white solid.

-

Step 2: Synthesis of 3-Oxo-piperazine-2-carboxylic Acid

-

Rationale: This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by neutralization with acid to precipitate the final product. Water is the solvent of choice for its effectiveness in dissolving the salt intermediate and its environmental-friendliness. Precise pH control during acidification is critical for maximizing yield and purity.

-

Protocol:

-

To a 200 L reactor, charge 80 L of deionized water and the ethyl 3-oxo-piperazine-2-carboxylate (16.0 kg, 92.9 mol) from the previous step.

-

Slowly add a 20% aqueous solution of sodium hydroxide (19.5 kg, 97.5 mol of NaOH) while maintaining the internal temperature below 25°C.

-

Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the hydrolysis by HPLC until the ester starting material is <1%.

-

Once hydrolysis is complete, cool the reaction mixture to 0-5°C.

-

Slowly and carefully add concentrated hydrochloric acid (approx. 8.1 L) to adjust the pH to 2.0-2.5. The product will precipitate out of the solution. This step is highly exothermic and requires efficient cooling.

-

Stir the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete precipitation.

-

Filter the product using a Nutsche filter. Wash the filter cake with cold (0-5°C) deionized water (2 x 15 L) until the washings are free of chloride ions (test with AgNO₃).

-

Dry the purified solid under vacuum at 60°C to a constant weight.

-

Expected Yield: 12.0-13.1 kg (89-97%) of 3-oxo-piperazine-2-carboxylic acid as a white crystalline solid.

-

Process Data and Specifications

The following table summarizes the key parameters and expected outcomes for the described large-scale synthesis.

| Parameter | Step 1: Cyclocondensation | Step 2: Saponification & Acidification | Overall Process |

| Key Reagents | Ethylenediamine, Diethyl Oxalate | NaOH, HCl | - |

| Solvent | Ethanol | Deionized Water | - |

| Temperature | Reflux (~78°C) | 0-25°C | - |

| Reaction Time | 12 - 16 hours | 4 - 6 hours | 16 - 22 hours |

| Typical Yield | 70 - 78% | 89 - 97% | 62 - 76% |

| Product Purity (HPLC) | >98% | >99.5% | >99.5% |

| Physical Form | White to off-white solid | White crystalline solid | - |

Mechanistic Insight: Cyclocondensation

The formation of the 3-oxo-piperazine ring proceeds via a double nucleophilic substitution/addition-elimination mechanism. One nitrogen of ethylenediamine attacks a carbonyl carbon of diethyl oxalate, followed by intramolecular cyclization of the second nitrogen atom, eliminating two molecules of ethanol.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]

- 3. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 4. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 5. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxo-piperazine-2-carboxylic Acid and its Derivatives

Welcome to the Technical Support Center for the purification of 3-oxo-piperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges encountered during experimental work with this class of compounds. The zwitterionic and polar nature of 3-oxo-piperazine-2-carboxylic acid, coupled with its chirality, presents unique purification hurdles. This resource aims to equip you with the knowledge to navigate these challenges effectively.

I. Understanding the Molecule: Key Physicochemical Properties

3-Oxo-piperazine-2-carboxylic acid is a chiral, heterocyclic compound that possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, as well as a polar amide moiety. This combination of features results in a zwitterionic nature at physiological pH, leading to high polarity and often low solubility in many common organic solvents.

Estimated Physicochemical Properties:

| Property | Estimated Value/Characteristic | Impact on Purification |

| pKa (acidic) | ~2-3 | The carboxylic acid is readily deprotonated at neutral and basic pH. |

| pKa (basic) | ~7-8 | The secondary amine is protonated at neutral and acidic pH. |

| Isoelectric Point (pI) | ~4.5-5.5 | The molecule has a net neutral charge, often leading to minimum aqueous solubility. |

| Solubility | High in water, especially at acidic and basic pH. Low in non-polar organic solvents. Moderate solubility in polar protic solvents like methanol and ethanol. | Solvent selection for recrystallization and chromatography is critical. |

| Polarity | High | Presents challenges for traditional normal-phase chromatography. |

Note: These are estimated values based on the structure and data for similar compounds. Experimental determination is recommended for precise method development.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-oxo-piperazine-2-carboxylic acid and its derivatives in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing from solution. What should I do?

A1: "Oiling out" is a common problem with polar compounds and indicates that the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

-

Causality: Rapid cooling or a solvent system in which the compound is too soluble can lead to the separation of a liquid phase (the "oil") instead of solid crystals.

-

Solutions:

-

Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

-

Solvent System Modification:

-

If using a single solvent, try adding a "poor" solvent (an anti-solvent) in which your compound is less soluble, until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) and hydrocarbons (like hexanes).

-

Experiment with different solvent pairs. For zwitterionic compounds, mixtures of a polar protic solvent (e.g., ethanol, methanol) and water can be effective.

-

-

Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

-

Q2: I have very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to the compound's significant solubility in the cold solvent or using an excessive amount of solvent.

-

Causality: To achieve a good yield, there should be a large difference in the compound's solubility at high and low temperatures in the chosen solvent.

-

Solutions:

-

Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

-

Optimize Solvent Choice: Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

-

Cooling to Lower Temperatures: After initial cooling, place the crystallization flask in a refrigerator or freezer for an extended period to maximize crystal formation.

-

Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

-

Chromatography Challenges

Q3: My compound streaks badly or remains at the baseline on a silica gel TLC plate, even with highly polar eluents.

A3: This is a classic issue for polar, basic compounds on acidic silica gel.

-

Causality: The basic nitrogen atom in the piperazine ring can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor mobility and peak tailing.

-

Solutions:

-

Mobile Phase Modification:

-

Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or ammonia (e.g., 0.5-2% in your eluent) to neutralize the acidic sites on the silica gel.

-

Use a Highly Polar Solvent System: For very polar compounds, a mobile phase like dichloromethane/methanol/ammonium hydroxide (e.g., 89:10:1) can be effective.

-

-

Alternative Stationary Phases:

-

Deactivated Silica: Use commercially available deactivated silica gel or deactivate it yourself by pre-washing the column with your eluent containing a basic modifier.

-

Alumina: Basic or neutral alumina can be a good alternative to silica for basic compounds.

-

Reversed-Phase Chromatography: This is often the preferred method for highly polar compounds.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can provide excellent results.[1]

-

-

Q4: My compound elutes in the void volume during reversed-phase HPLC.

A4: This indicates that the compound is too polar to be retained on the non-polar stationary phase.

-

Causality: In reversed-phase chromatography, retention is based on hydrophobic interactions. Highly polar molecules have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase.

-

Solutions:

-

Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., >95% water). However, be aware of potential "phase collapse" with some C18 columns.

-

Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

-

Adjust Mobile Phase pH: For zwitterionic compounds, adjusting the pH of the mobile phase can alter the ionization state and improve retention. Operating at a pH where the molecule is neutral can sometimes increase retention on a C18 column.

-

Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase that has an opposite charge to your analyte. This forms a neutral ion pair that is more retained by the reversed-phase column.

-

Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing excellent retention for polar and charged molecules.[2][3][4]

-

Q5: My compound appears to be decomposing on the silica gel column.

A5: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

-

Causality: The Lewis acidic sites on the silica surface can promote reactions such as hydrolysis or rearrangement.

-

Solutions:

-

Deactivate the Silica Gel: As mentioned in Q3, pre-treating the silica with a basic modifier can neutralize its acidity.

-

Use a Less Acidic Stationary Phase: Alumina or other bonded phases can be gentler alternatives.

-

Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate.

-

Reversed-Phase Chromatography: This is generally a milder technique and is often a good choice for acid-sensitive compounds.

-

III. Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying a new derivative of 3-oxo-piperazine-2-carboxylic acid?

A: A good starting point is to attempt purification by recrystallization , as it can be a highly effective and scalable method. If the compound is an oil or recrystallization fails, reversed-phase chromatography (either flash or HPLC) is often the most successful chromatographic approach due to the high polarity of these molecules.

Q: How do I perform an acid-base extraction to purify my compound?

A: Acid-base extraction is a powerful technique to separate your amphoteric product from neutral impurities.

-

Principle: By adjusting the pH of an aqueous solution, you can control the charge of your compound and, therefore, its solubility in aqueous versus organic layers.

-

Workflow:

-

Dissolve your crude product in an organic solvent like ethyl acetate.

-

Extract with an acidic aqueous solution (e.g., 1M HCl). Your compound, being basic, will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

-

Separate the layers.

-

Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point (pI) of your compound (estimated to be around pH 4.5-5.5) with a base (e.g., NaHCO3 or NaOH). At the pI, the compound is least soluble in water and should precipitate out.

-

Alternatively, make the aqueous layer basic (e.g., pH 9-10) and extract your now deprotonated and more organic-soluble compound back into an organic solvent.

-

Dry the final organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

-

Q: My compound is a racemate. How can I separate the enantiomers?

A: Chiral separation is crucial for pharmaceutical applications.

-

Chiral HPLC: This is the most common and effective method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for this class of compounds. Method development will involve screening different chiral columns and mobile phases.

-

Diastereomeric Salt Formation: React your racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral auxiliary can be removed by acid treatment to yield the pure enantiomers.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure

-

Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise at room temperature to assess solubility. A good solvent will dissolve the compound poorly at room temperature but well when heated.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum.

Protocol 2: Reversed-Phase Flash Chromatography

-

Column Selection: Choose a C18-functionalized silica gel column.

-

Mobile Phase: A common mobile phase is a gradient of water and acetonitrile or methanol. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

-

Sample Loading: Dissolve your crude product in a small amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica or C18 silica (dry loading). This often gives better results than direct liquid injection.

-

Elution: Start with a high percentage of the aqueous phase and gradually increase the organic solvent percentage to elute your compound.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions.

V. Visualizations

Purification Workflow Decision Tree

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

Caption: Workflow for purification by acid-base extraction.

VI. References

-

Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

-

(2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

improving the yield and purity of 3-oxo-piperazine-2-carboxylic acid

This guide serves as a specialized technical support center for researchers working with 3-oxo-piperazine-2-carboxylic acid (also known as 2-carboxypiperazin-3-one). This scaffold is a critical intermediate in the synthesis of

The content below prioritizes yield optimization (overcoming oligomerization) and purity enhancement (isolating the zwitterion from inorganic salts).

Core Synthesis Protocol: The "High-Dilution" Cyclization

Issue: The standard reaction between ethylenediamine and diethyl 2-bromomalonate often suffers from low yields (<30%) due to intermolecular polymerization (bridging) rather than intramolecular cyclization.

Solution: Implement a High-Dilution, Inverse-Addition Protocol .

Optimized Workflow

-

Reagents:

-

Concentration Limit: Reaction molarity must remain below 0.1 M relative to the reactants.

Step-by-Step Procedure

-

Preparation of Base Solution: Dissolve Ethylenediamine (10 mmol) and Et

N (22 mmol) in anhydrous EtOH (100 mL). Cool to 0°C.[1][3] -

Controlled Addition: Dissolve Diethyl 2-bromomalonate (10 mmol) in anhydrous EtOH (100 mL).

-

Critical Step: Add the malonate solution to the amine solution dropwise over 2–3 hours using a syringe pump or pressure-equalizing dropping funnel.

-

Reasoning: Keeping the electrophile concentration low relative to the amine favors the intramolecular "bite" (cyclization) over the intermolecular attack (polymerization).

-

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Hydrolysis (In-Situ): The intermediate is the ethyl ester. Add 1.0 M NaOH (2.5 equiv) directly to the reaction mixture and stir at RT for 4 hours.

-

Workup: Neutralize with 1.0 M HCl to pH ~6.0. Evaporate solvent to dryness.

-

Result: You now have a crude mixture of the target acid and inorganic salts (NaCl/Et

N·HBr). Do not attempt simple extraction. Proceed to Purification.

-

Purification Guide: Isolating the Zwitterion

Issue: 3-oxo-piperazine-2-carboxylic acid is a zwitterion. It is highly water-soluble and insoluble in most organic solvents (DCM, EtOAc), making standard liquid-liquid extraction impossible. It co-crystallizes with inorganic salts.

Solution: Ion-Exchange Chromatography (DOWEX 50W) .

Purification Protocol

-

Resin Preparation: Use Dowex 50WX8 (H+ form) . Wash the resin with deionized water until the eluent is neutral.

-

Loading: Dissolve the crude solid (containing salts) in minimal water. Load onto the column.

-

Washing: Wash the column with 3–5 column volumes of distilled water .

-

Validation: Test the eluent with AgNO

solution. If a precipitate forms, halide salts are still eluting. Continue washing until the silver nitrate test is negative.

-

-

Elution: Elute the product using 1.0 M Aqueous Ammonia (NH

OH) . -

Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the pure ammonium salt or free acid (ammonia is volatile).

Visualizing the Workflow

Figure 1: Synthesis & Mechanism Logic

This diagram illustrates the competition between the desired cyclization and the unwanted oligomerization, highlighting where the "High Dilution" control point acts.

Caption: Kinetic competition in piperazine synthesis. High dilution prevents the "Intermolecular Attack" pathway.

Figure 2: Purification Decision Tree

A logic flow for removing salts based on the specific impurities present.

Caption: Purification workflow using Cation Exchange Chromatography to isolate the zwitterionic acid.

Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize. How do I get a solid?

Diagnosis: The zwitterionic acid is extremely hygroscopic. If you used NaOH for hydrolysis, residual sodium salts will also attract moisture. Fix:

-

Ensure you have performed the Dowex purification to remove inorganic salts.

-

Do not rotovap to dryness; instead, concentrate to a small volume and Lyophilize (freeze-dry) . This yields a fluffy, stable powder.

-

Alternative: Recrystallize from a mixture of Water/Ethanol (1:5) . Dissolve in minimum hot water, then add hot ethanol until turbid. Cool slowly to 4°C.

Q2: The NMR shows a "messy" aliphatic region, and the yield is <15%.

Diagnosis: You likely have oligomers (polyamides) formed by bridging two diamine molecules. Fix:

-

Check Dilution: Verify your reaction volume. If you did 10 mmol in 20 mL, it is too concentrated. Increase solvent to 100–200 mL.

-

Check Addition Rate: If you added the bromomalonate in one shot, polymerization is inevitable. Use a syringe pump (10 mL/hour).

Q3: Can I use Pyrazine-2-carboxylic acid as a starting material instead?

Answer: Yes, but it requires catalytic hydrogenation.

-

Protocol: Hydrogenate Pyrazine-2-carboxylic acid in water/acetic acid using Pd/C or PtO

at 40–60 psi H -

Risk:[3][4] This often reduces the ring fully to piperazine-2-carboxylic acid (losing the ketone). To keep the ketone (3-oxo), partial reduction is difficult and often requires specific electrochemical methods or protecting groups. The cyclization route (Protocol 1) is generally more reliable for the 3-oxo derivative.

Q4: The product has a persistent yellow color.

Diagnosis: Trace oxidation of the amine or polymerized byproducts. Fix:

-

Treat the aqueous solution with Activated Charcoal (10% w/w) at 50°C for 30 minutes before the Dowex step. Filter through Celite.[7]

Quantitative Data Summary

| Parameter | Standard Method (One-Pot) | Optimized Method (High Dilution + Dowex) |

| Molar Concentration | 0.5 – 1.0 M | < 0.1 M |

| Addition Time | < 10 mins | 2 – 3 Hours |

| Crude Yield | 40–50% (High Oligomers) | 65–75% |

| Isolated Purity | < 85% (Salt Contamination) | > 98% (Salt-Free) |

| Physical State | Sticky Hygroscopic Oil | White Crystalline Solid |

References

-

Synthesis of 5-oxopiperazine-2-carboxylates (Structural Analogues)

-

Source: Organic & Biomolecular Chemistry.[8] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics."

- Relevance: Establishes the cyclization logic between diamines and halo-esters.

-

-

Ion Exchange Purification of Zwitterionic Acids

-

General Piperazine Synthesis (Cyclization Mechanics)

- Source: PMC (NIH). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."

- Relevance: Discusses the impact of dilution and stoichiometry on suppressing dimeriz

-

Santa Cruz Biotechnology Product Data

- Source: SCBT. "3-Oxo-piperazine-2-carboxylic acid | CAS 925890-01-3."

- Relevance: Confirms chemical structure and CAS registry for verific

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 6. WO2021102204A1 - Heteroaryl compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. [Studies on zwitter-ionization of drugs. I. Synthesis and pharmacological activities of N-alkylcarboxylic acid derivatives of 4-(2-chlorodibenz-[b,f][1,4]oxazepin-11-yl)piperazine, 4-(2-chlorodibenzo[b, f]-[1,4]thiazepin-11-yl)piperazine, and 4-(11H-dibenz-[b,e]azepin-6-yl)piperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

3-oxo-piperazine-2-carboxylic acid vs proline in inducing peptide secondary structures

This guide provides an in-depth technical comparison between Proline (Pro) and 3-oxo-piperazine-2-carboxylic acid (3-oxo-Pca) , focusing on their utility in inducing specific peptide secondary structures.

Executive Summary

-

Proline is the standard "helix-breaker" and turn-inducer in protein engineering. It restricts the backbone dihedral angle

but leaves -

3-oxo-piperazine-2-carboxylic acid is a constrained dipeptide isostere . Unlike Proline, which mimics a single amino acid, the 3-oxo-Pca scaffold incorporates an internal amide bond within its 6-membered ring. This structure effectively mimics the geometry of two amino acid residues locked in a specific conformation, making it a potent and autonomous inducer of Type II'

-turns without requiring specific flanking sequences.

Structural & Physicochemical Basis

To understand their conformational impact, we must first compare their chemical architectures.

| Feature | L-Proline (Pro) | 3-oxo-piperazine-2-carboxylic acid (3-oxo-Pca) |

| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperazinone) |

| Classification | Cyclic | Constrained Dipeptide Mimetic / |

| H-Bonding | Acceptor only (Tertiary amide). No amide proton. | Dual Donor/Acceptor . The ring nitrogen (N4) can act as an H-bond donor; the C3-carbonyl is an acceptor. |

| Chirality | L- (S) or D- (R) | Chiral centers at C2. (Typically synthesized as (S) or (R)). |

| Steric Constraint | Restricts | Restricts |

Expert Insight: The "Missing" Proton

Proline’s lack of an amide proton is its defining feature, preventing it from acting as a hydrogen bond donor in

Conformational Impact: Inducing Secondary Structures

Proline: The Flexible Kink

Proline induces turns via steric clash and geometric restriction.

-

Mechanism: The pyrrolidine ring locks the

angle near -65°, forcing the backbone to kink. -

Outcome: It favors Polyproline II (PPII) helices in aqueous solution and initiates

-turns (Type I or II) when followed by specific residues (e.g., Glycine). -

Limitation: Proline has a high intrinsic probability of cis-peptide bond formation (~10-30% in water), which can lead to conformational heterogeneity (cis/trans isomerization).[2]

3-oxo-Pca: The Pre-Organized Turn

The 3-oxo-Pca scaffold is designed to mimic the backbone geometry of a dipeptide (e.g., -Ala-Gly-) constrained into a ring.

-

Mechanism: The 6-membered ring with the 3-oxo group creates a rigid planar segment. The C2-C3 bond fixes the geometry between the "first" residue (N1-C2) and the "second" residue mimic (C3-N4).

-

Outcome: It acts as a nucleator for

-hairpins . The scaffold strongly favors a Type II' -

Advantage: Unlike Proline, 3-oxo-Pca does not rely heavily on flanking residues to form the turn; the turn is "built-in" to the molecule.

Visualizing the Pathway

Caption: Decision logic for selecting between Proline and 3-oxo-Pca based on the desired structural outcome.

Experimental Data & Comparison

The following table summarizes experimental findings from Circular Dichroism (CD) and NMR studies comparing peptides containing Proline vs. 3-oxo-Pca derivatives.

| Parameter | Proline-Containing Peptide | 3-oxo-Pca-Containing Peptide |

| Cis/Trans Ratio | Variable. ~30% cis in water; solvent dependent. | Predominantly Trans (at the peptide bond connecting to N1).[2] The internal ring amide is fixed cis (lactam). |

| Turn Stability | Moderate. | High. The rigid ring reduces the entropic cost of folding ( |

| CD Signature | Strong negative band at ~200 nm (Random coil/PPII) or ~225 nm (Turn). | Distinctive exciton coupling often seen; minima shifted due to rigid chromophore. |

| NMR Observation | Multiple conformers often visible (cis/trans isomers). | Typically a single dominant conformer , simplifying structural analysis. |

Case Study: Beta-Hairpin Stability

In a study comparing a standard

-

Higher Melting Temperature (

): The pre-organized turn increased thermal stability by >10°C. -

Resistance to Enzymatic Degradation: The non-natural lactam ring prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin).

Synthesis & Incorporation Protocol

Incorporating 3-oxo-Pca requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the secondary amine and steric bulk.

Protocol: Fmoc-SPPS Incorporation of 3-oxo-Pca

-

Coupling to Resin:

-

Use HATU/HOAt instead of HBTU/HOBt. The secondary amine of the 3-oxo-Pca (N1) is less nucleophilic than a primary amine.

-

Double Coupling: Perform coupling twice for 2 hours each to ensure completion.

-

Check: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test.

-

-

Coupling the Next Amino Acid (to N1 of 3-oxo-Pca):

-

This is the "difficult step" due to steric hindrance at N1.

-

Reagents: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene for in-situ acid chloride formation, OR use HATU with extended reaction time (4-6 hours).

-

Temperature: Elevating the temperature to 50°C (microwave assisted) significantly improves yield.

-

-

Cleavage:

-

Standard TFA cocktails (TFA/TIS/H2O 95:2.5:2.5) are compatible. The lactam ring is stable to acidolysis.

-

References

-

Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

-

Sugihara, T., et al. (1998). "Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues." Journal of Peptide Research.

-

Piarulli, U., & Reiser, O. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Academia.edu.

-

Santa Cruz Biotechnology. "3-Oxo-piperazine-2-carboxylic acid Product Data."

-

Chemical Book. "3-Oxo-piperazine-2-carboxylic acid Properties and CAS."

Sources

A Senior Application Scientist's Guide to the Validation of 3-Oxo-piperazine-2-carboxylic Acid as a Pharmacophore in Drug Development

Introduction: Unveiling the Potential of a Constrained Scaffold

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. A pharmacophore, the three-dimensional arrangement of essential features that enables a molecule to interact with a specific target, serves as a foundational concept in rational drug design.[1] The 3-oxo-piperazine-2-carboxylic acid scaffold has emerged as a compelling pharmacophore due to its inherent structural rigidity and its capacity to mimic dipeptide motifs.[2][3] This constrained heterocyclic system offers medicinal chemists a powerful tool to orient substituents in well-defined vectors, thereby enhancing binding affinity and selectivity for target proteins. This guide provides an in-depth validation of this scaffold, exploring its synthesis, biological applications, and a comparative analysis against alternative pharmacophores, supported by experimental protocols.

The piperazine ring itself is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs.[4][5][6][7] The introduction of a carbonyl group and a carboxylic acid at adjacent positions, as in the 3-oxo-piperazine-2-carboxylic acid moiety, imparts unique conformational properties. This arrangement can be viewed as a constrained mimetic of a dipeptide, where the amide bond is part of the ring system. This pre-organization reduces the entropic penalty upon binding to a target, a key strategy for improving potency.

Synthesis of the Core Scaffold: A Reproducible Pathway

The utility of a pharmacophore is intrinsically linked to its synthetic accessibility. A robust and versatile synthetic route is paramount for generating a diverse library of analogues for structure-activity relationship (SAR) studies. Several methods for the synthesis of 3-oxo-piperazine-2-carboxylic acid and its derivatives have been reported.[2][3][8][9] A common and effective approach involves the cyclization of suitably protected amino acid derivatives.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid

This protocol outlines a reliable method starting from L-serine, as reported in the literature, which showcases a practical approach to accessing this chiral scaffold.[2]

Step 1: Synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

-

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected serine methyl ester.

Step 2: Azidation of the Hydroxyl Group

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM at 0 °C.

-

Add diphenylphosphoryl azide (DPPA, 1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Dilute with DCM and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the corresponding azide.

Step 3: Reductive Cyclization

-

Dissolve the azide from Step 2 in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours. The reduction of the azide to an amine is followed by spontaneous intramolecular cyclization.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield methyl (S)-5-oxo-piperazine-2-carboxylate.[2]

Step 4: Hydrolysis and N-Boc Protection

-

Dissolve the methyl ester from Step 3 in a 1:1 mixture of dioxane and water.

-

Add NaOH (1.2 eq) and stir at room temperature for 2 hours to hydrolyze the ester.

-

Cool the mixture to 0 °C and add Boc₂O (1.1 eq).

-

Stir the reaction for 16 hours, allowing it to warm to room temperature.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to afford (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.[2]

Caption: Synthetic pathway to the core pharmacophore.

Biological Applications and Performance

The 3-oxo-piperazine-2-carboxylic acid scaffold has been successfully incorporated into molecules targeting a range of diseases, demonstrating its versatility as a pharmacophore.

Case Study 1: Cholinesterase Inhibitors for Alzheimer's Disease

Recent studies have explored 1,4-disubstituted piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[10][11] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carboxylic acid moiety is crucial for interacting with the catalytic or peripheral anionic sites of these enzymes.[10][11]

| Compound/Derivative | Target | IC50 / Ki | Selectivity Index (SI) | Reference |

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | Ki = 10.18 ± 1.00 µM | ~17.90 for AChE | [11] |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | Ki = 1.6 ± 0.08 nM | ~21862.5 for BChE | [11] |

Table 1: Biological activity of 3-oxo-piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors.

The data clearly indicates that modifications of the core scaffold can tune both potency and selectivity. For instance, converting the carboxylic acid to a hydroxamic acid in derivative 7b dramatically shifted the selectivity towards BChE and increased the potency to the nanomolar range.[11] This highlights the scaffold's role in presenting the key interacting groups (in this case, the hydroxamic acid and the benzyl substituents) in an optimal orientation for binding.

Case Study 2: Bradykinin B1 Receptor Antagonists for Pain and Inflammation

The 3-oxo-2-piperazinyl acetamide framework has been identified as a potent antagonist of the bradykinin B1 receptor, a target for treating pain and inflammation.[12] In this series, the oxopiperazine core serves as a rigid scaffold to position an arylsulfonyl group and an acetamide side chain, which are critical for receptor binding.

| Compound | Target | In vitro potency (EC50) | Reference |

| Compound 17 (2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide) | Bradykinin B1 Receptor | 10.3 nM | [12] |

Table 2: Potency of an oxopiperazine-based Bradykinin B1 receptor antagonist.

The sub-micromolar potency of these compounds underscores the effectiveness of the oxopiperazine scaffold in creating high-affinity ligands. The constrained nature of the ring likely plays a significant role in achieving this high potency by minimizing the conformational flexibility of the molecule.[12]

Comparative Analysis: Benchmarking Against Alternatives

While the 3-oxo-piperazine-2-carboxylic acid scaffold is promising, a critical evaluation against alternative pharmacophores and bioisosteres is essential for informed drug design. The carboxylic acid group, while often crucial for target interaction, can lead to poor pharmacokinetic properties.[13] Therefore, its replacement with a suitable bioisostere is a common strategy in medicinal chemistry.[14][15]

Bioisosteres for the Carboxylic Acid Moiety:

-

Tetrazoles: These are among the most common non-classical bioisosteres of carboxylic acids. They have a similar pKa (~4.5-4.9) and can participate in similar ionic and hydrogen bonding interactions.[14] However, they may not always improve membrane permeability.

-

Sulfonamides: Sulfonamides are weaker acids (pKa ~9-10) than carboxylic acids but can still act as hydrogen bond donors and acceptors.[14] They often exhibit increased lipophilicity and metabolic stability.

-

Hydroxamic Acids: As seen in the cholinesterase inhibitor example, hydroxamic acids can be effective mimics, particularly for targets with metalloenzymes in their active sites.

-

3-Hydroxyisoxazoles: These are planar, acidic heterocycles (pKa ~4-5) that have been successfully used as carboxylic acid surrogates.[16]

| Feature | 3-Oxo-piperazine-2-carboxylic acid | Alternative: Tetrazole derivative | Alternative: Sulfonamide derivative |

| Acidity (pKa) | ~3-5 | ~4.5-4.9 | ~9-10 |

| Key Interactions | H-bond donor/acceptor, ionic | H-bond donor/acceptor, ionic | H-bond donor/acceptor |

| Metabolic Liability | Potential for glucuronidation | Can undergo N-glucuronidation | Generally more stable |

| Lipophilicity | Lower | Higher than COOH | Higher than COOH |

| Synthetic Access | Moderate to complex | Can be complex to install | Generally straightforward |

Table 3: Comparison of the carboxylic acid moiety with common bioisosteres.

The choice of scaffold or bioisostere is highly context-dependent.[14] While a tetrazole might be a good choice to maintain acidity with increased lipophilicity, a sulfonamide could be preferred if reduced acidity and improved metabolic stability are desired. The 3-oxo-piperazine-2-carboxylic acid scaffold provides a rigid framework, but if more flexibility is needed, an open-chain dipeptide mimetic might be considered.

Validation Workflow: In Vitro Enzyme Inhibition Assay

To validate a new compound incorporating the 3-oxo-piperazine-2-carboxylic acid pharmacophore, a robust biological assay is required. The following is a generalized protocol for an in vitro enzyme inhibition assay, adaptable for targets like cholinesterases.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol is adapted for soluble epoxide hydrolase (sEH), a target for anti-inflammatory agents, and demonstrates a common method for assessing enzyme inhibition.[17]

1. Materials and Reagents:

-

Recombinant human sEH enzyme

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.